8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline is a synthetic compound belonging to the tetrahydroquinoline group. This compound is characterized by the presence of a fluorine atom at the 8th position and a methyl group at the 5th position on the tetrahydroquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline typically involves cyclization and cycloaddition reactions. One common method includes the hydrogenation of quinoline derivatives in the presence of catalysts such as palladium on carbon (Pd/C) under specific conditions . Another approach involves the nucleophilic displacement of halogen atoms or the diaza group, followed by direct fluorination .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as Pd/C.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of Pd/C catalyst.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of fully saturated tetrahydroquinoline.
Substitution: Formation of methoxy-substituted tetrahydroquinoline.
Scientific Research Applications
8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antineoplastic activities.
Industry: Utilized in the development of materials such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s biological activity by increasing its binding affinity to target enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
- 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline
- 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
Comparison: 8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12FN |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H12FN/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h4-5,12H,2-3,6H2,1H3 |
InChI Key |
SGGORHQRUFFGCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCNC2=C(C=C1)F |
Origin of Product |
United States |
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